4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a butene diol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol typically involves the reaction of 3,4-dimethoxybenzaldehyde with suitable reagents under controlled conditions. One common method includes the use of a Grignard reagent, followed by a reduction step to yield the desired diol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield saturated alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, saturated alcohols, and various substituted derivatives .
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups replacing hydroxy groups.
3,4-Dimethoxyphenylacetonitrile: Used as an intermediate in the synthesis of various compounds.
3,4-Dimethoxyphenylpropanoic acid: A phenylpropanoic acid derivative with similar structural features.
Uniqueness
4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
164661-12-5 |
---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)but-3-ene-1,2-diol |
InChI |
InChI=1S/C12H16O4/c1-15-11-6-4-9(7-12(11)16-2)3-5-10(14)8-13/h3-7,10,13-14H,8H2,1-2H3 |
InChI Key |
LFOKKKFXPSWWMO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CC(CO)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(CO)O)OC |
Appearance |
Powder |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.